molecular formula C20H28N2O3 B2958220 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide CAS No. 1903046-18-3

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2958220
CAS No.: 1903046-18-3
M. Wt: 344.455
InChI Key: GTQMEURAYVSUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with methoxy and methyl groups, linked to an adamantane moiety via an ethyl chain. The adamantane structure is known for its rigidity and stability, which can impart desirable properties to the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Used in the development of advanced materials due to the stability imparted by the adamantane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then coupled with adamantane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can yield an alcohol.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]adamantane-1-carboxamide
  • N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)ethyl]adamantane-1-carboxamide

Uniqueness

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide is unique due to the specific positioning of the substituents on the pyridine ring and the presence of the adamantane moiety. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-13-5-17(25-2)9-18(23)22(13)4-3-21-19(24)20-10-14-6-15(11-20)8-16(7-14)12-20/h5,9,14-16H,3-4,6-8,10-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQMEURAYVSUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.